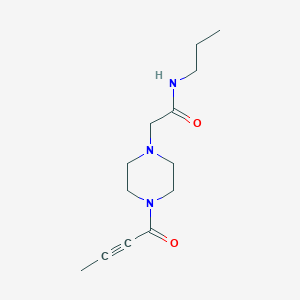![molecular formula C24H20FN3OS B11040485 N-(4-fluoro-3-methylphenyl)-2-[(4-phenyl-3H-1,5-benzodiazepin-2-yl)sulfanyl]acetamide](/img/structure/B11040485.png)
N-(4-fluoro-3-methylphenyl)-2-[(4-phenyl-3H-1,5-benzodiazepin-2-yl)sulfanyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-fluoro-3-methylphenyl)-2-[(4-phenyl-3H-1,5-benzodiazepin-2-yl)sulfanyl]acetamide is a synthetic organic compound that belongs to the class of benzodiazepines Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluoro-3-methylphenyl)-2-[(4-phenyl-3H-1,5-benzodiazepin-2-yl)sulfanyl]acetamide typically involves multiple steps:
Formation of the Benzodiazepine Core: The benzodiazepine core can be synthesized through a condensation reaction between an o-phenylenediamine and a suitable carbonyl compound.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via a nucleophilic substitution reaction using a thiol reagent.
Attachment of the Acetamide Moiety: The final step involves the acylation of the intermediate compound with an acyl chloride or anhydride to form the acetamide derivative.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohol derivatives
Substitution: Halogenated, nitrated, or sulfonated derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential anxiolytic and anticonvulsant effects.
Industry: Potential use in the development of new materials or as a chemical intermediate.
Mechanism of Action
The mechanism of action of this compound is likely similar to other benzodiazepines, which typically act on the central nervous system by enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor. This leads to increased neuronal inhibition and produces the characteristic sedative and anxiolytic effects.
Comparison with Similar Compounds
Similar Compounds
Diazepam: A well-known benzodiazepine with anxiolytic and sedative properties.
Lorazepam: Another benzodiazepine used for its anxiolytic and anticonvulsant effects.
Clonazepam: Known for its anticonvulsant and anxiolytic properties.
Uniqueness
N-(4-fluoro-3-methylphenyl)-2-[(4-phenyl-3H-1,5-benzodiazepin-2-yl)sulfanyl]acetamide may possess unique pharmacological properties due to the presence of the fluoro and sulfanyl groups, which can influence its binding affinity and selectivity for various biological targets.
Properties
Molecular Formula |
C24H20FN3OS |
|---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
N-(4-fluoro-3-methylphenyl)-2-[(2-phenyl-3H-1,5-benzodiazepin-4-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C24H20FN3OS/c1-16-13-18(11-12-19(16)25)26-23(29)15-30-24-14-22(17-7-3-2-4-8-17)27-20-9-5-6-10-21(20)28-24/h2-13H,14-15H2,1H3,(H,26,29) |
InChI Key |
RYWSUEOVXAMDIM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)CSC2=NC3=CC=CC=C3N=C(C2)C4=CC=CC=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3,4-Dihydro-2(1H)-isoquinolinyl]-2-butyn-1-one](/img/structure/B11040403.png)
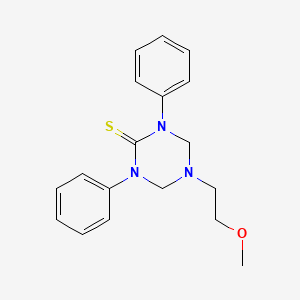
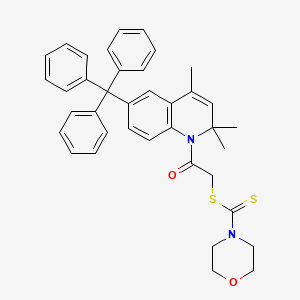
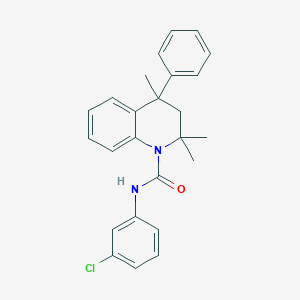
![3-[(5-Methyl-1,2,4-oxadiazol-3-yl)methoxy]piperidine](/img/structure/B11040425.png)
![Ethyl 2-amino-8'-fluoro-6'-methyl-2',5-dioxo-5,5',6,6',7,8-hexahydrodispiro[chromene-4,1'-pyrrolo[3,2,1-ij]quinoline-4',1''-cyclopentane]-3-carboxylate](/img/structure/B11040428.png)
![(5Z)-5-(2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B11040431.png)

amino}-2-oxoethyl)benzamide](/img/structure/B11040448.png)
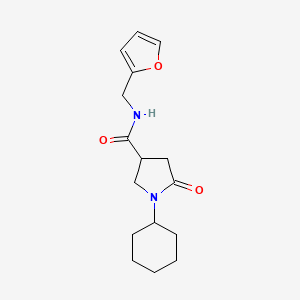
![(3,4-Dimethoxyphenyl)[7-(methoxymethyl)-8-phenylpyrazolo[5,1-c][1,2,4]triazin-3-yl]methanone](/img/structure/B11040461.png)
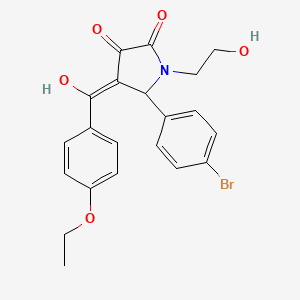
![{4-Amino-2-[(4-fluorophenyl)amino]-1,3-thiazol-5-yl}(3-methoxyphenyl)methanone](/img/structure/B11040476.png)
